An In-depth Technical Guide to 4,4'-Bis(dimethylamino)benzil: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,4'-Bis(dimethylamino)benzil: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,4'-Bis(dimethylamino)benzil, a significant organic compound. Authored from the perspective of a Senior Application Scientist, this document delves into its core properties, synthesis methodologies, and potential applications, with a focus on the scientific principles and experimental considerations that are paramount for research and development professionals.
Core Chemical Identity and Properties
4,4'-Bis(dimethylamino)benzil, a derivative of benzil, is a crystalline solid notable for its vibrant color and potential photochemical activity. Its unique structure, featuring two dimethylamino-substituted phenyl rings attached to a diketone backbone, underpins its chemical behavior and applications.
Chemical Structure and Identifiers
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Chemical Name: 4,4'-Bis(dimethylamino)benzil
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Synonyms: 1,2-Bis(4-dimethylaminophenyl)-1,2-ethanedione, Ethanedione, Bis[4-(dimethylamino)phenyl]-
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CAS Number: 17078-27-2
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Molecular Formula: C₁₈H₂₀N₂O₂
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Molecular Weight: 296.36 g/mol
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InChI Key: AVFUVYIDYFXFSX-UHFFFAOYSA-N
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-Bis(dimethylamino)benzil is essential for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Yellow-green to green crystalline powder | [1] |
| Melting Point | 200-204 °C | [1][2] |
| Boiling Point | 437.96°C (rough estimate) | [1] |
| Solubility | Soluble in chloroform. | [3] |
| Density | 1.1499 g/cm³ (rough estimate) | [1] |
| Flash Point | 206.7 °C | [1] |
| Vapor Pressure | 5 x 10⁻⁹ mmHg at 25°C | [1] |
Synthesis of 4,4'-Bis(dimethylamino)benzil
The synthesis of 4,4'-Bis(dimethylamino)benzil is most authoritatively described in Organic Syntheses, a testament to a well-established and reproducible method. The primary route involves the Friedel-Crafts acylation of N,N-dimethylaniline with oxalyl chloride.
Reaction Pathway
The synthesis proceeds via the electrophilic substitution of two molecules of N,N-dimethylaniline with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The dimethylamino groups are strong activating groups and direct the substitution to the para position.
Caption: Synthesis of 4,4'-Bis(dimethylamino)benzil.
Detailed Experimental Protocol
The following protocol is an adaptation from the procedure detailed in Organic Syntheses.[3]
Materials:
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N,N-Dimethylaniline
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Oxalyl chloride
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Anhydrous aluminum chloride
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Carbon disulfide
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Ice
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Chloroform
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6% Hydrogen peroxide solution
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Sodium hydroxide
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Acetone
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Methanol
Procedure:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a solution of N,N-dimethylaniline in carbon disulfide is prepared. The flask is cooled in an ice-salt bath.
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Addition of Reactants: A solution of oxalyl chloride in carbon disulfide is added dropwise to the stirred N,N-dimethylaniline solution while maintaining the temperature between -10 and 0 °C. Following this, anhydrous aluminum chloride is added in portions.
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Reaction: The reaction mixture is stirred at a controlled temperature for several hours. The mixture will become very thick.
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Workup: The reaction is quenched by the addition of chipped ice, followed by cold water. The carbon disulfide and any unreacted N,N-dimethylaniline are removed by steam distillation.
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Purification: The crude solid product is collected by filtration. For purification, the crude benzil is dissolved in chloroform. The chloroform solution is washed with an aqueous hydrogen peroxide solution containing sodium hydroxide to remove impurities, followed by a final wash with water.
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Crystallization: The chloroform is distilled off, and the residue is recrystallized from acetone to yield yellow crystals of 4,4'-Bis(dimethylamino)benzil. A second crop of crystals can be obtained by concentrating the mother liquor.
Causality Behind Experimental Choices:
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Mechanical Stirring: A robust mechanical stirrer is crucial as the reaction mixture becomes highly viscous.[3]
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Temperature Control: Maintaining a low temperature during the addition of oxalyl chloride is critical to prevent side reactions and ensure a good yield. At higher temperatures, the formation of Crystal Violet as a byproduct is more likely.[3]
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Steam Distillation: This step is effective for removing volatile starting materials and byproducts from the non-volatile product.[3]
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Hydrogen Peroxide Wash: This oxidative wash is a key purification step to remove colored impurities, which may include byproducts like Crystal Violet.[3]
Applications and Mechanistic Insights
While direct applications of 4,4'-Bis(dimethylamino)benzil are not as extensively documented as its diethylamino analogue, its structural similarity to known photoinitiators strongly suggests its utility in photochemistry and polymer science.
Potential as a Photoinitiator
Benzophenone and its derivatives are well-known photoinitiators.[4] Upon absorption of UV radiation, they can be excited to a triplet state, which can then initiate polymerization by abstracting a hydrogen atom from a suitable donor molecule, leading to the formation of free radicals.[4] The presence of the electron-donating dimethylamino groups in 4,4'-Bis(dimethylamino)benzil is expected to enhance its ability to absorb UV radiation and participate in photo-induced electron transfer processes.
The diethylamino analogue, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), has been shown to be an effective co-initiator in dental resins for 3D printing, significantly increasing the degree of conversion.[5][6] This suggests that 4,4'-Bis(dimethylamino)benzil could also function as a highly efficient photoinitiator in UV-curable systems such as coatings, inks, and adhesives.[7]
Precursor to Other Functional Molecules
4,4'-Bis(dimethylamino)benzil can serve as a precursor for the synthesis of other complex organic molecules. For instance, benzilic acid rearrangement of benzil derivatives is a known transformation. Furthermore, Schiff base derivatives of the related 4,4'-bis(dimethylamino)benzophenone have been synthesized and investigated for their potential in diabetic management, highlighting the potential of this chemical scaffold in medicinal chemistry.[8]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a complete toxicological profile for 4,4'-Bis(dimethylamino)benzil is not available, information on its precursors and related compounds provides guidance.
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General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.
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Health Hazards: Exposure may cause irritation to the skin, eyes, and respiratory system.[3] The toxicological properties have not been fully investigated.[7]
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Precursor Toxicity: The precursor, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), is suspected of causing genetic defects and cancer.[1][9] Due to the structural similarity, it is prudent to handle 4,4'-Bis(dimethylamino)benzil with a high degree of caution, treating it as a potentially hazardous substance.
Conclusion
4,4'-Bis(dimethylamino)benzil is a valuable organic compound with well-defined properties and a robust synthesis protocol. Its potential as a photoinitiator in polymer chemistry is significant, drawing parallels with its more studied diethylamino analogue. Further research into its photochemical mechanisms and applications is warranted. As with any chemical, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible use in a research and development setting.
References
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Organic Syntheses. (n.d.). Benzil, 4,4'-bis(dimethylamino)-. Retrieved from [Link]
- Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
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Unilong. (2025, November 24). Top Industrial Uses of 4,4′-Bis(diethylamino) Benzophenone CAS 90-93-7. Retrieved from [Link]
- Lee, D. H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics, 7(5), 386–392.
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PubMed. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Retrieved from [Link]
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Chemistry LibreTexts. (2012, November 20). Experiment 10: Multi-step Synthesis Coenzyme Catalyzed Synthesis of Benzoin and Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 10). Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Chemical structures for 4,4′-Bis(diethylamino)benzophenon and.... Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
- Ali, S., et al. (2023). Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach. PLOS ONE, 18(12), e0295353.
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Wikipedia. (n.d.). Michler's ketone. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. Retrieved from [Link]
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Figure 1. 2D Chemical Structure of 4,4'-Bis(dimethylamino)benzil.
